Cas no 1804149-96-9 (2-Formyl-7-iodo-1H-benzimidazole)
2-Formyl-7-iodo-1H-benzimidazole Chemical and Physical Properties
Names and Identifiers
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- 2-Formyl-7-iodo-1H-benzimidazole
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- Inchi: 1S/C8H5IN2O/c9-5-2-1-3-6-8(5)11-7(4-12)10-6/h1-4H,(H,10,11)
- InChI Key: ONWPOWQLEZNIKE-UHFFFAOYSA-N
- SMILES: IC1=CC=CC2=C1N=C(C=O)N2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 188
- XLogP3: 1.9
- Topological Polar Surface Area: 45.8
2-Formyl-7-iodo-1H-benzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A061000853-250mg |
2-Formyl-7-iodo-1H-benzimidazole |
1804149-96-9 | 98% | 250mg |
$775.14 | 2022-04-02 | |
| Alichem | A061000853-500mg |
2-Formyl-7-iodo-1H-benzimidazole |
1804149-96-9 | 98% | 500mg |
$1,137.99 | 2022-04-02 | |
| Alichem | A061000853-1g |
2-Formyl-7-iodo-1H-benzimidazole |
1804149-96-9 | 98% | 1g |
$1,736.07 | 2022-04-02 |
2-Formyl-7-iodo-1H-benzimidazole Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 2-Formyl-7-iodo-1H-benzimidazole
Comprehensive Overview of 2-Formyl-7-iodo-1H-benzimidazole (CAS No. 1804149-96-9): Properties, Applications, and Research Insights
2-Formyl-7-iodo-1H-benzimidazole (CAS No. 1804149-96-9) is a specialized organic compound belonging to the benzimidazole family, a class of heterocyclic aromatic compounds widely studied for their diverse chemical and biological properties. This compound features a unique structural framework combining a formyl group at the 2-position and an iodo substituent at the 7-position, making it a valuable intermediate in pharmaceutical and material science research. Its molecular formula, C8H5IN2O, and precise molecular weight (248.04 g/mol) underscore its potential for targeted applications.
In recent years, the demand for functionalized benzimidazole derivatives has surged due to their relevance in drug discovery and optoelectronic materials. Researchers frequently search for terms like "benzimidazole synthesis", "iodo-substituted heterocycles", and "formyl group reactivity", reflecting the compound's interdisciplinary appeal. The presence of both electron-withdrawing (iodo) and electron-donating (formyl) groups in 2-Formyl-7-iodo-1H-benzimidazole enables tailored modifications, a feature highly sought after in medicinal chemistry and catalysis.
From a synthetic perspective, 2-Formyl-7-iodo-1H-benzimidazole serves as a versatile building block for constructing complex molecules. Its iodo group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), while the formyl moiety offers opportunities for condensation or reduction reactions. Such reactivity aligns with trending topics like "C-H functionalization" and "green chemistry", where efficiency and atom economy are prioritized. Laboratories often explore this compound’s potential in creating fluorescent probes or metal-organic frameworks (MOFs), addressing gaps in sensor technology and porous materials.
The compound’s stability under ambient conditions and solubility in common organic solvents (e.g., DMSO, methanol) further enhance its practicality. Analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are routinely employed to characterize its purity and structure, topics frequently queried in academic forums. Notably, its UV-Vis absorption properties have sparked interest in photodynamic therapy research, a field gaining traction due to advancements in cancer treatment methodologies.
Beyond pharmaceuticals, 2-Formyl-7-iodo-1H-benzimidazole finds niche applications in agrochemicals and dye synthesis. Its structural motifs are analogous to those in corrosion inhibitors and ligands for transition metals, areas where sustainable alternatives are actively explored. The compound’s regioselective reactivity also makes it a candidate for click chemistry applications, a hot topic in bioconjugation and polymer science.
In summary, 2-Formyl-7-iodo-1H-benzimidazole (CAS No. 1804149-96-9) exemplifies the intersection of synthetic utility and multidisciplinary innovation. Its adaptability to modern research trends—such as precision medicine, materials engineering, and catalysis—ensures its continued relevance. As laboratories worldwide seek efficient pathways to functionalized heterocycles, this compound remains a cornerstone for breakthroughs in both academic and industrial settings.
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